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molecular formula C8H8O3S B8787624 2-Styrenesulfonic acid CAS No. 90111-29-8

2-Styrenesulfonic acid

Cat. No. B8787624
M. Wt: 184.21 g/mol
InChI Key: VMSBGXAJJLPWKV-UHFFFAOYSA-N
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Patent
US05516932

Procedure details

Although the use of supported palladium catalysts is mentioned in EP-A 0 508 264 A1 page 4, lines 2 to 3, it is only referred to in one case, namely in the reaction of aniline-2-sulfonic acid with ethylene to give styrene-2-sulfonic acid (Example 6). However, as a comparison with Example 4 carried out using Pd(OAc)2 shows, the yield decreases significantly when a palladium-containing supported catalyst (10% Pd on charcoal) is used (Example 4: 87% yield; Example 7: 74% yield). In both examples, the reaction is carried out using a base which is used in excess based on aniline-2-sulfonic acid. As the experimental findings prove (see comparative trial in the experimental part), the procedure practised in the examples of EP-A 0 508 264 to prepare the aryldiazonium salts in situ and then to further process them, cannot generally be applied to preparation of a cinnamic ester by a palladium-containing supported catalyst. The comparative trial verifies that the desired cinnamic ester is not even formed in small amounts. These experimental findings do not let it be expected that palladium-containing supported catalysts are suitable for the preparation of the cinnamic acids and cinnamic esters according to the invention.
[Compound]
Name
264 A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[C:3]([S:8]([OH:11])(=[O:10])=[O:9])=[CH:4][CH:5]=[CH:6][CH:7]=1.[CH2:12]=[CH2:13]>[Pd]>[CH2:12]=[CH:13][C:2]1[C:3]([S:8]([OH:11])(=[O:10])=[O:9])=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
264 A1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=CC=CC1)S(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=CC=1C(=CC=CC1)S(=O)(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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